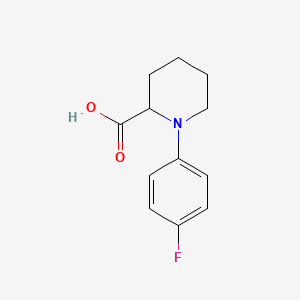

5-Chloro-3-(4-chlorophenyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

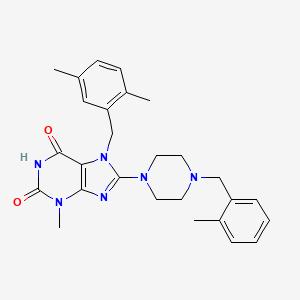

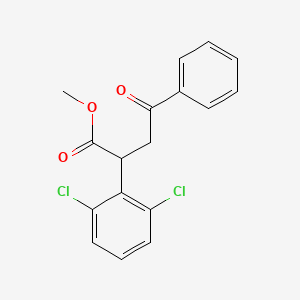

5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is a chemical compound with the CAS Number: 945624-15-7. It has a molecular weight of 239.1 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is 1S/C11H8Cl2N2/c12-8-3-1-7 (2-4-8)10-5-9 (13)6-15-11 (10)14/h1-6H, (H2,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is a powder with a molecular weight of 239.1 . It has a density of 1.3±0.1 g/cm3, a boiling point of 257.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Complexes involving similar structures to 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine have been synthesized and characterized, like Co(III) complexes with morpholine and pyrrolidine, revealing insights into hydrogen bonding and π–π interactions (Amirnasr et al., 2001).

Antimicrobial and Anticancer Activities

- Compounds related to 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, specifically diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, have demonstrated significant antimicrobial and anticancer activities, suggesting potential applications in medical research (Abdel-megeed et al., 2012).

Catalysis

- A palladium-Xantphos complex has been utilized for the amination of 5-bromo-2-chloropyridine, a related structure, showcasing the utility of these compounds in catalytic processes (Ji et al., 2003).

Chemical Synthesis

- In chemical synthesis, similar structures to 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine have been used in the development of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, highlighting their role in creating new chemical entities (Shaabani et al., 2009).

CO2 Binding Applications

- Research on rhenium(I) triscarbonyl compounds with 2-aminomethyl-pyridine ligands, similar to 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, has provided insights into CO2 binding via metal-ligand cooperation, indicating potential environmental applications (Stichauer et al., 2017).

Organic Chemistry

- In organic chemistry, structures similar to 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine have been used in the synthesis of 3-arylamino derivatives, contributing to the development of new synthetic methods and molecules (Armisheva et al., 2011).

Photoredox Catalysis

- The use of primary amine derivatives, akin to 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds highlights their role in photoredox catalysis and synthesis of complex molecular scaffolds (Ociepa et al., 2018).

Synthetic Building Blocks

- Pyrrole and pyrrole derivatives, which share structural similarities with 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, serve as fundamental structural subunits for biological molecules like heme and chlorophyll, showcasing their importance as synthetic building blocks (Anderson & Liu, 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds like “5-Chloro-3-(4-chlorophenyl)pyridin-2-amine” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes. The compound binds to the target, altering its function .

Mode of Action

The compound interacts with its target, often by binding to a specific site on the protein or enzyme. This can inhibit the function of the target, alter its shape, or change the way it interacts with other molecules .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. This can lead to changes in cellular processes, such as signal transduction or metabolic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all affect its efficacy .

Result of Action

The ultimate effect of the compound depends on the specific actions it has on its targets and the biochemical pathways it affects. This can result in a wide range of cellular effects, such as inhibiting cell growth, inducing cell death, or altering cell function .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .

Propiedades

IUPAC Name |

5-chloro-3-(4-chlorophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVBLWQRCJXEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B2704267.png)

![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)

![2-amino-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2704285.png)